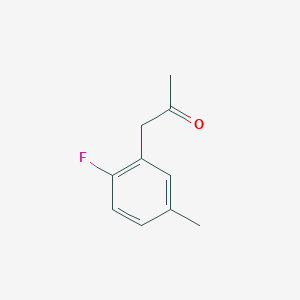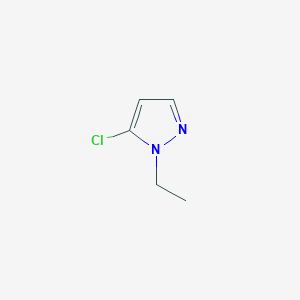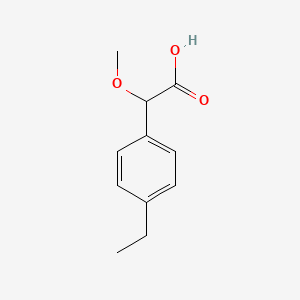
2,3,3',4,4'-Pentabromodiphenyl ether
Vue d'ensemble
Description
2,3,3’,4,4’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce the risk of fire. Due to their persistence and potential toxicity, PBDEs have garnered significant attention in environmental and health research .
Mécanisme D'action
Target of Action
2,3,3’,4,4’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It primarily targets adipocytes, the fat cells in our body . These cells play a crucial role in energy storage and metabolism.
Mode of Action
The compound interacts with adipocytes, inducing lipid accumulation throughout differentiation in both mouse (3T3-L1) and human preadipocytes . This interaction enhances the adipogenesis (the process of cell differentiation by which preadipocytes become adipocytes) of these cells .
Biochemical Pathways
It is known that the compound can induce lipid accumulation, suggesting a potential role in the regulation of adipogenesis
Pharmacokinetics
Due to its lipophilic nature, it is known to bioaccumulate in the environment and in human adipose tissue . Its high lipophilicity also suggests that it may have low water solubility .
Result of Action
The primary molecular and cellular effect of 2,3,3’,4,4’-Pentabromodiphenyl ether’s action is the induction of lipid accumulation in adipocytes . This can lead to enhanced adipogenesis, potentially affecting the body’s energy storage and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4,4’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to widespread human exposure . Furthermore, its stability and lipophilicity mean that it can remain in the environment and in human tissues for a long time .
Analyse Biochimique
Biochemical Properties
2,3,3’,4,4’-Pentabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and cellular damage. Additionally, 2,3,3’,4,4’-Pentabromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone homeostasis .
Cellular Effects
The effects of 2,3,3’,4,4’-Pentabromodiphenyl ether on cellular processes are diverse and can vary depending on the cell type. In adipocytes, this compound has been shown to induce lipid accumulation and promote adipogenesis, which may contribute to obesity . In neuronal cells, 2,3,3’,4,4’-Pentabromodiphenyl ether can disrupt calcium homeostasis and impair synaptic function, potentially leading to neurodevelopmental disorders . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potential toxicity .
Molecular Mechanism
At the molecular level, 2,3,3’,4,4’-Pentabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive metabolites . Additionally, this compound can interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor (PPAR), modulating gene expression and cellular responses . These interactions can result in changes in enzyme activity, protein expression, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,4’-Pentabromodiphenyl ether can change over time. This compound is relatively stable and resistant to degradation, leading to its persistence in the environment and biological systems . Long-term exposure to 2,3,3’,4,4’-Pentabromodiphenyl ether has been associated with chronic toxicity, including endocrine disruption, neurotoxicity, and hepatotoxicity . In vitro and in vivo studies have shown that the compound can accumulate in tissues over time, leading to prolonged effects on cellular function and overall health .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,4’-Pentabromodiphenyl ether in animal models vary with different dosages. At low doses, this compound may cause subtle changes in cellular function and gene expression, while higher doses can lead to more pronounced toxic effects . In animal studies, high doses of 2,3,3’,4,4’-Pentabromodiphenyl ether have been associated with liver damage, thyroid hormone disruption, and neurobehavioral changes . These findings highlight the importance of understanding the dose-response relationship and potential threshold effects of this compound.
Metabolic Pathways
2,3,3’,4,4’-Pentabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The persistence of 2,3,3’,4,4’-Pentabromodiphenyl ether and its metabolites in biological systems can lead to prolonged exposure and potential toxicity .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,4’-Pentabromodiphenyl ether is transported and distributed through various mechanisms. This compound can bind to transport proteins, such as albumin and thyroid hormone transport proteins, facilitating its distribution in the bloodstream . Additionally, 2,3,3’,4,4’-Pentabromodiphenyl ether can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential adverse effects on cellular function and overall health .
Subcellular Localization
The subcellular localization of 2,3,3’,4,4’-Pentabromodiphenyl ether can influence its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus . In the endoplasmic reticulum, 2,3,3’,4,4’-Pentabromodiphenyl ether can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites . In the mitochondria, this compound can disrupt mitochondrial function and induce oxidative stress . Additionally, 2,3,3’,4,4’-Pentabromodiphenyl ether can modulate gene expression by interacting with nuclear receptors in the nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of bromine and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of unwanted by-products and to ensure the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3’,4,4’-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, resulting in the formation of less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia are used under controlled temperatures and pressures.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,3,3’,4,4’-Pentabromodiphenyl ether.
Reduction: Less brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Applications De Recherche Scientifique
2,3,3’,4,4’-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and induce oxidative stress.
Medicine: Studied for its potential toxicological effects and its role in the development of certain diseases.
Industry: Used in the production of flame-retardant materials for electronics, textiles, and other consumer products
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,3,3’,4-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
Uniqueness
2,3,3’,4,4’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different levels of toxicity, persistence, and environmental impact .
Propriétés
IUPAC Name |
1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPWAGZGYNOKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879917 | |
| Record name | BDE-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373594-78-6 | |
| Record name | 2,3,3',4,4'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)











![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
